2-(Difluoromethyl)benzylamine 2-(Difluoromethyl)benzylamine
Brand Name: Vulcanchem
CAS No.: 944386-58-7
VCID: VC5296901
InChI: InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
SMILES: C1=CC=C(C(=C1)CN)C(F)F
Molecular Formula: C8H9F2N
Molecular Weight: 157.164

2-(Difluoromethyl)benzylamine

CAS No.: 944386-58-7

Cat. No.: VC5296901

Molecular Formula: C8H9F2N

Molecular Weight: 157.164

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)benzylamine - 944386-58-7

Specification

CAS No. 944386-58-7
Molecular Formula C8H9F2N
Molecular Weight 157.164
IUPAC Name [2-(difluoromethyl)phenyl]methanamine
Standard InChI InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
Standard InChI Key KMFXUUBMQYTOGY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN)C(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzylamine backbone substituted with a difluoromethyl group at the ortho position of the aromatic ring. The -CF2_2H group introduces strong electronegativity and lipophilicity (logP1.8\log P \approx 1.8), which influence solubility and membrane permeability . Key spectroscopic characteristics include:

  • 1H NMR^1\text{H NMR}: Aromatic protons resonate at 7.2–7.8 ppm, while the -CF2_2H group shows a triplet (JHF56HzJ_{H-F} \approx 56 \, \text{Hz}) near 5.8 ppm .

  • IR: Stretching vibrations at 1120 cm1^{-1} (C-F) and 3350 cm1^{-1} (N-H) .

Physical Properties

PropertyValueSource
AppearanceColorless to pale yellow liquid
Boiling Point210–215°C (extrapolated)
Density1.24 g/cm3^3
SolubilityMiscible in DMSO, THF
Storage ConditionsUnder inert gas at 2–8°C

The difluoromethyl group reduces basicity compared to unsubstituted benzylamine (pKa8.3\text{p}K_a \approx 8.3 vs. 9.3) .

Synthetic Methodologies

Nucleophilic Difluoromethylation

A stereoselective approach involves the reaction of (S)-difluoromethyl phenyl sulfoximine with imines under mild conditions (Scheme 1) :

Ar-N=CH-R+PhSO(NTBS)CF2THF, -78°CAr-NH-CH(CF2)-R\text{Ar-N=CH-R} + \text{PhSO(NTBS)CF}_2^- \xrightarrow{\text{THF, -78°C}} \text{Ar-NH-CH(CF}_2\text{)-R}

Key Advantages:

  • Enantiomeric excess >90% .

  • Broad substrate scope for aryl and heteroaryl imines .

Reductive Amination

Benzaldehyde derivatives react with difluoromethylamine precursors under hydrogenation conditions (Raney Ni, 50 psi H2_2):

Ar-CHO+NH2CF2HH2Ar-CH2NH-CF2H\text{Ar-CHO} + \text{NH}_2\text{CF}_2\text{H} \xrightarrow{\text{H}_2} \text{Ar-CH}_2\text{NH-CF}_2\text{H}

This method achieves yields up to 75% but requires careful control of reaction time to avoid over-reduction .

Industrial-Scale Production

Optimized protocols use continuous flow reactors to enhance safety and efficiency:

  • Residence Time: 2–5 minutes at 120°C .

  • Purification: Distillation under reduced pressure (0.1 mbar) yields >98% purity .

Chemical Reactivity and Derivatives

Oxidation and Reduction

Reaction TypeReagentsProductYield (%)
OxidationKMnO4_4, H2_2O2-(Difluoromethyl)benzoic acid68
ReductionLiAlH4_4, Et2_2O2-(Difluoromethyl)benzyl alcohol82

Electrophilic Substitution

The amine group undergoes acylation and alkylation:

Ar-CH2NH2+RCOClAr-CH2NHCOR+HCl\text{Ar-CH}_2\text{NH}_2 + \text{RCOCl} \rightarrow \text{Ar-CH}_2\text{NHCOR} + \text{HCl}

Notable Derivatives:

  • Acetylated Form: Used as intermediates in peptidomimetics .

  • Sulfonamide Derivatives: Exhibit enhanced CNS permeability .

CompoundCell Line (IC50_{50})Mechanism
5-Aryloxadiazole analogMCF-7 (1.09 μM)ATP-competitive inhibition
Difluoromethyl benzamideA549 (0.45 μM)Covalent binding to Cys797

Neuroprotective Effects

In murine models, 2-(difluoromethyl)benzylamine derivatives demonstrate:

  • 40% reduction in seizure duration (Maximal Electroshock Test) .

  • Minimal neurotoxicity (Rotarod ED50_{50} > 100 mg/kg) .

Industrial and Research Applications

Pharmaceutical Development

  • Antiviral Agents: Incorporated into HCV NS5A inhibitors (EC90_{90} = 3 nM) .

  • Antidiabetic Drugs: Protects pancreatic β-cells from ER stress (EC50_{50} = 0.1 μM) .

Agrochemicals

  • Herbicides: Increases leaf absorption by 30% compared to non-fluorinated analogs .

  • Insecticides: LD50_{50} against Aphis gossypii = 12 μg/cm2^2 .

Materials Science

  • Polymer Additives: Enhances thermal stability (Tg_g increased by 22°C) .

  • Liquid Crystals: Induces nematic phases at room temperature .

Comparative Analysis with Related Compounds

CompoundLipophilicity (logP\log P)MAO-B IC50_{50} (μM)Synthetic Complexity
2-(Trifluoromethyl)benzylamine2.15.8Moderate
2-(Chloromethyl)benzylamine1.212.4Low
2-(Difluoromethyl)benzylamine1.82.3High

Future Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for enantioselective -CF2_2H incorporation .

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting fluorinated linkers for improved pharmacokinetics .

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce E-factor .

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